molecular formula C8H8BrNO3 B3041492 2-Bromo-4-methyl-6-nitroanisole CAS No. 30435-75-7

2-Bromo-4-methyl-6-nitroanisole

Cat. No. B3041492
CAS RN: 30435-75-7
M. Wt: 246.06 g/mol
InChI Key: CMLYAHYWAINDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4-methyl-6-nitroanisole” is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as “2-Bromo-1-methoxy-4-nitrobenzene”, “2-Bromo-4-nitrophenyl methyl ether”, and "anisole, 2-bromo-4-nitro-" .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methyl-6-nitroanisole” consists of a benzene ring substituted with a bromo group (Br), a nitro group (NO2), and a methoxy group (OCH3) . The average mass of the molecule is 232.031 Da .

Scientific Research Applications

Nitration of Aromatic Compounds

“2-Bromo-4-methyl-6-nitroanisole” is an aromatic compound that can be used in the nitration process . Nitration is a common process in the production of industrial products like pharmaceuticals, dyestuffs, and explosives . The introduction of a nitro group into an aromatic ring is commonly performed in strongly acidic polar media .

Synthesis of CK2 Inhibitors

Similar compounds to “2-Bromo-4-methyl-6-nitroanisole”, such as “4-Bromo-2-methyl-6-nitroaniline”, have been used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are a class of drugs that inhibit the protein kinase CK2 and have potential applications in cancer therapy .

Docking Studies of Novel Telmisartan-Glitazone Hybrid Analogs

“4-Bromo-2-methyl-6-nitroaniline” has also been used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . Docking studies are a type of computer simulation used in drug discovery to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Use in Chemical Research

“2-Bromo-4-methyl-6-nitroanisole” is a chemical compound that can be used in various chemical research applications . It can be used in experiments to understand the properties and reactions of similar compounds .

Use in Industrial Production

“2-Bromo-4-methyl-6-nitroanisole” can be used in the industrial production of various products . As mentioned earlier, the nitration of aromatic compounds is a common process in the production of industrial products like pharmaceuticals, dyestuffs, and explosives .

Use in Educational Research

“2-Bromo-4-methyl-6-nitroanisole” can be used in educational research as a teaching tool for students studying chemistry . It can be used to demonstrate various chemical reactions and processes .

Safety and Hazards

Safety data for “2-Bromo-4-methyl-6-nitroanisole” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

1-bromo-2-methoxy-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLYAHYWAINDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Synthesis routes and methods

Procedure details

2-Bromo-4-methyl-6-nitro-phenol 11b (22.24 g, 95.9 mmol) was dissolved in 150 mL of acetone, followed by addition of potassium carbonate (15.9 g, 115 mmol) and iodomethane (13.7 mL, 220.6 mmol). The reaction mixture was heated to reflux overnight. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was diluted with 100 mL of ethyl acetate and filtered. The mixture was concentrated under reduced pressure to obtain the title compound 1-bromo-2-methoxy-5-methyl-3-nitro-benzene 11c (23.1 g, yield 97.9%) as an orange solid.
Quantity
22.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
13.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-6-nitroanisole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methyl-6-nitroanisole
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methyl-6-nitroanisole
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methyl-6-nitroanisole
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methyl-6-nitroanisole
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methyl-6-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.